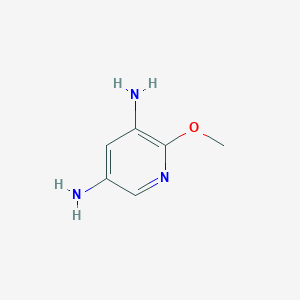
2-Methoxypyridine-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridine-3,5-diamine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring a methoxy group at the second position and amino groups at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3,5-diamine typically involves the functionalization of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a methoxy group is introduced at the second position of pyridine, followed by the introduction of amino groups at the third and fifth positions through amination reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxypyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The methoxy and amino groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or other derivatives.
Applications De Recherche Scientifique
2-Methoxypyridine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into nucleic acid analogues for studying molecular recognition and binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methoxypyridine-3,5-diamine involves its interaction with specific molecular targets. For instance, when used as a nucleic acid analogue, it can form hydrogen bonds with complementary bases, thereby influencing the stability and structure of nucleic acid duplexes. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Methoxypyridine: Lacks the amino groups, making it less versatile in certain chemical reactions.
3,5-Diaminopyridine: Does not have the methoxy group, which affects its chemical properties and reactivity.
2,6-Dimethoxypyridine: Contains two methoxy groups, altering its electronic properties and reactivity compared to 2-Methoxypyridine-3,5-diamine.
Uniqueness: this compound is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-methoxypyridine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESFPUUBTQMZEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)








